molecular formula C15H14N4O2 B11796689 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11796689
M. Wt: 282.30 g/mol
InChI Key: NWFOJYJCUZMYEZ-UHFFFAOYSA-N
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Description

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a triazole ring, an aminophenyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-aminophenylhydrazine and 2-methoxybenzaldehyde can yield the desired triazole compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific industrial methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines .

Scientific Research Applications

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Aminophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to its combination of a triazole ring, aminophenyl group, and methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

4-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H14N4O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,16H2,1H3,(H,17,18,19)

InChI Key

NWFOJYJCUZMYEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N)O

Origin of Product

United States

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